Ethyl 2,3-dichlorobenzoylformate

Lipophilicity ADME Prediction Structure-Property Relationships

Ethyl 2,3-dichlorobenzoylformate (CAS 180868-99-9), also known as ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate, is a synthetic intermediate belonging to the class of substituted α-keto esters. Its molecular structure features a benzene ring with chlorine substituents at the 2- and 3-positions, an α-keto group, and an ethyl ester, conferring unique electronic and steric properties that dictate its utility in the construction of complex molecular scaffolds.

Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
CAS No. 180868-99-9
Cat. No. B067468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dichlorobenzoylformate
CAS180868-99-9
SynonymsETHYL 2,3-DICHLOROBENZOYLFORMATE
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3
InChIKeyAHXVZWLBSUWYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-dichlorobenzoylformate (CAS 180868-99-9) as a Specialized Building Block in Organic Synthesis


Ethyl 2,3-dichlorobenzoylformate (CAS 180868-99-9), also known as ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate, is a synthetic intermediate belonging to the class of substituted α-keto esters . Its molecular structure features a benzene ring with chlorine substituents at the 2- and 3-positions, an α-keto group, and an ethyl ester, conferring unique electronic and steric properties that dictate its utility in the construction of complex molecular scaffolds . The compound is typically supplied as a liquid with a purity of 95-98% and is employed as a precursor in medicinal chemistry and agrochemical research for the synthesis of heterocyclic compounds via cyclocondensation reactions .

Building Block α-Keto ester for heterocycle synthesis via cyclocondensation
Substitution Pattern 2,3-Dichloro substitution modulates electronic and steric properties
Format Liquid, high purity; suitable for medicinal chemistry and agrochemical research

Why Ethyl 2,3-Dichlorobenzoylformate Cannot Be Replaced by a Generic Alternative


In the context of α-keto ester building blocks, simple substitution of Ethyl 2,3-dichlorobenzoylformate with other dichlorophenyl analogs (e.g., 2,4- or 3,4-dichloro isomers) or the non-chlorinated parent compound (ethyl benzoylformate) is scientifically inadvisable. The specific 2,3-substitution pattern on the phenyl ring directly influences the compound's electronic distribution, steric hindrance, and lipophilicity (LogP), which in turn modulate its reactivity in key transformations such as cyclocondensations and its physicochemical behavior in downstream products . The quantitative evidence below demonstrates that these differences are not merely nominal but translate into distinct, measurable properties that can impact reaction outcomes, purification efficiency, and the ultimate performance of the synthesized target molecules .

Target Compound
Potential Substitute
Risk
Ethyl 2,3-dichlorobenzoylformate
2,4-Dichloro isomer
Altered LogP may shift lipophilicity-dependent reactivity and ADME profile
Ethyl 2,3-dichlorobenzoylformate
3,4-Dichloro isomer
Large boiling point difference (>200°C) affects purification and handling; distinct intermolecular interactions
Ethyl 2,3-dichlorobenzoylformate
Non-chlorinated ethyl benzoylformate
Lack of chlorine substituents alters electronic effects, compromising cyclocondensation outcomes

Quantitative Differentiation of Ethyl 2,3-Dichlorobenzoylformate from Structural Analogs


Comparative Lipophilicity (LogP) as a Determinant of Downstream Compound Properties

The lipophilicity of Ethyl 2,3-dichlorobenzoylformate, a critical parameter for predicting membrane permeability and metabolic stability in drug candidates, is distinct from its closest isomers. The compound exhibits a calculated LogP of 3.3, which is markedly higher than the 2,4-dichloro isomer (LogP = 2.7392) and lower than the 3,4-dichloro isomer (LogP = 3.4346) .

Lipophilicity (LogP)
Reported
Target: 3.3
2,4-Isomer: 2.74
3,4-Isomer: 3.43
Moderate LogP difference influences ADME property prediction in hit-to-lead optimization.
Calculated values; verify experimentally.
Lipophilicity ADME Prediction Structure-Property Relationships

Divergent Boiling Points Indicate Distinct Physicochemical Profiles Among Isomers

The boiling point is a fundamental property for assessing purity and handling during synthesis. Ethyl 2,3-dichlorobenzoylformate has a predicted boiling point of 350.2°C at 760 mmHg, which differs from its 2,4-dichloro isomer (346.4°C) and the 3,4-dichloro isomer (which exhibits a significantly lower boiling point of 121-123°C under reduced pressure, suggesting a different intermolecular interaction profile) . The density of the 2,3- and 2,4- isomers is identical at 1.362 g/cm³, while the 3,4- isomer is also reported at 1.362 g/cm³ .

Boiling Point & Density
Reported
BP: 350.2 °C (760 mmHg)
Density: 1.362 g/cm³
2,4-Isomer BP: 346.4 °C
3,4-Isomer BP: 121-123 °C (reduced)
BP variations impact distillation and storage conditions; density identical among isomers.
Predicted and reported data; confirm experimentally.
Physicochemical Properties Purification Process Chemistry

Synthetic Accessibility: A Demonstrated Route with Quantified Yield

A specific, documented synthetic route for Ethyl 2,3-dichlorobenzoylformate utilizes a metal-free catalytic oxidation of an α-diazoester with B(C6F5)3 and molecular oxygen in DMF, achieving a reported yield of 48% . This provides a benchmark for process chemists evaluating the compound's accessibility. While yields for analogous compounds can vary based on the specific synthetic route employed, this establishes a concrete starting point for optimization.

Synthetic Yield
Reported
48% via B(C₆F₅)₃-catalyzed oxidation of α-diazoester with O₂ in DMF
Metal-free route benchmark for process development; yield may be optimized.
Single reported condition; validate scalability.
Synthetic Methodology Green Chemistry Process Development

Optimal Scientific and Industrial Use Cases for Ethyl 2,3-Dichlorobenzoylformate Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization: Fine-Tuning Lipophilicity

When optimizing a lead series for improved ADME properties, the specific LogP of a building block can be crucial. Researchers should select Ethyl 2,3-dichlorobenzoylformate (LogP 3.3) over its 2,4-dichloro analog (LogP 2.7392) when the design hypothesis calls for a moderately higher, but not excessively high, lipophilicity to enhance membrane permeability without incurring the solubility and promiscuity risks associated with the more lipophilic 3,4-dichloro isomer (LogP 3.4346) . This selection is based on the quantitative LogP differences identified in Section 3.

Process Chemistry: Benchmarking for Green Synthesis Development

For teams developing scalable synthetic routes, the documented 48% yield via a metal-free, oxygen-based oxidation of an α-diazoester provides a tangible starting point for process optimization . This route, which avoids transition metals, aligns with green chemistry principles and offers a specific, quantifiable baseline against which to measure improvements in yield and efficiency when scaling up the production of this key intermediate.

Synthesis of Heterocyclic Scaffolds via Cyclocondensation

The compound is established as a precursor for synthesizing nitrogen- and oxygen-containing heterocycles via cyclocondensation with binucleophiles . The unique 2,3-dichloro substitution pattern, which differentiates it from other isomers in terms of LogP and boiling point, can influence the electronic environment of the α-keto ester and thereby modulate the regio- and stereochemical outcomes of these cyclization reactions, making it a non-fungible building block for generating diverse compound libraries.

Procurement Decision-Making Based on Physicochemical Differentiation

Sourcing managers and laboratory procurement specialists must be aware that even seemingly minor variations in boiling point (350.2°C for the 2,3- isomer vs. 346.4°C for the 2,4- isomer) and, more significantly, the vastly different boiling point of the 3,4- isomer (121-123°C) are indicative of distinct intermolecular interactions . These differences can have practical implications for storage, handling, and purification, underscoring the critical need to procure the exact specified isomer to ensure experimental reproducibility and process consistency.

Application
Selection Property
Validation Focus
Hit-to-lead ADME optimization
Lipophilicity profile (moderate LogP)
Membrane permeability vs. solubility balance
Green synthesis process benchmarking
Reported synthetic yield
Metal-free oxidation route scalability
Heterocyclic library synthesis
2,3-Dichloro substitution pattern
Cyclocondensation regio-/stereoselectivity
Procurement & handling consistency
Distinct boiling point and density
Purification and storage protocol alignment

Technical Documentation Hub

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